
N-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a complex organic compound. It is a derivative of benzothiophene, which is a heterocyclic compound .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Benzothiophene derivatives are often involved in various organic reactions .Scientific Research Applications
1. Chemical Synthesis and Protection
4-methoxybenzyl-4-nitrophenylcarbonate has been utilized in the N-protection of amidinonaphthol, demonstrating its effectiveness in the facile introduction of the 4-methoxybenzyloxycarbonyl group. This reagent is suitable for multiparallel solution phase synthesis of substituted benzamidines, highlighting its utility in chemical synthesis processes (Bailey et al., 1999).
2. Pharmacological Applications
Compounds related to 4-methoxybenzyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide have been identified as inhibitors of E-selectin, ICAM-1, and VCAM-1-mediated cell adhesion. Specifically, PD 144795, a derivative, demonstrated oral activity in various models of inflammation, indicating its potential in pharmacological research for anti-inflammatory applications (Boschelli et al., 1995).
3. Biological Activities and Crystallography
Derivatives of this compound, such as 2-[[(E)-(4-methoxyphenyl)methylene]amino]-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, have shown antibacterial and antifungal activities. Their molecular structures, characterized by certain intermolecular and intramolecular interactions, have been studied for their biological activities and crystallographic properties (Vasu et al., 2005).
4. Metabolic Profiling
N-2-methoxybenzylated compounds like 25CN-NBOMe, a related compound, have been studied for their metabolic profiles in various models. The study provides insights into the metabolic pathways and species-specific differences, which is crucial for understanding the metabolism of novel substances (Šuláková et al., 2021).
5. Liquid Crystal Research
Compounds with a structure similar to 4-methoxybenzyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide have been synthesized for their liquid crystalline properties. These studies contribute to the development of new materials with potential applications in displays and optical devices (Ha et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-20-14-8-6-12(7-9-14)11-18-17(19)16-10-13-4-2-3-5-15(13)21-16/h6-10H,2-5,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHQWMBSRZMQPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(S2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,6-Dichlorophenyl)-2-methyl-6-{2-[4-(trifluoromethoxy)anilino]vinyl}-3,5-pyridinedicarbonitrile](/img/structure/B2751314.png)

![2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2751317.png)

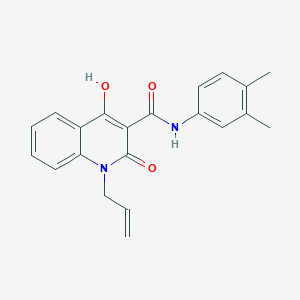
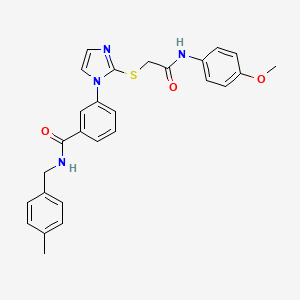
![N-[5-Oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2751323.png)


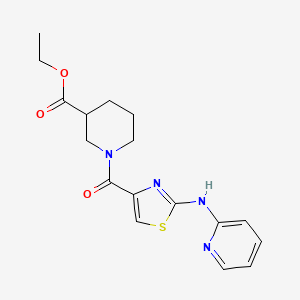
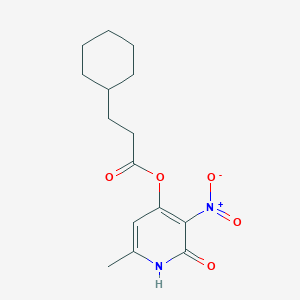

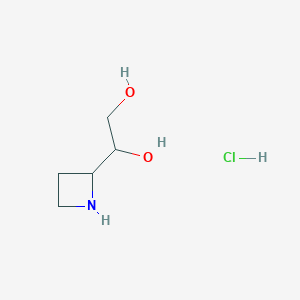
![4-(3-Phenylbenzo[c]isoxazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2751337.png)